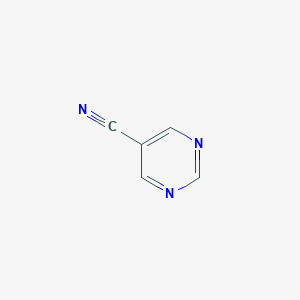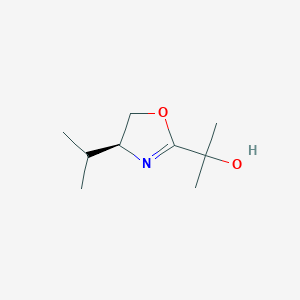
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its anti-tumor properties, particularly in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, DMXAA has been studied for its anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. DMXAA has been shown to induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a key role in the anti-tumor activity of DMXAA. DMXAA has also been shown to activate the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, DMXAA has been shown to have anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. Additionally, DMXAA has been shown to have anti-inflammatory and anti-viral properties, which may have potential applications in the treatment of inflammatory diseases and viral infections.
One of the limitations of DMXAA is its potential toxicity. It has been shown to induce hypotension and vascular leakage in animal models, which may limit its clinical use. Additionally, DMXAA has been shown to have a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of DMXAA. One direction is the development of analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DMXAA, particularly with regard to its activation of the immune system. Additionally, the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections warrant further study.
Conclusion:
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, and has shown promise as a potential therapeutic agent. Further study is needed to fully understand the mechanism of action of DMXAA and to develop analogs with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the reaction of 2-oxazoline with isobutyraldehyde followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with sulfuric acid to yield DMXAA.
Propiedades
Número CAS |
155631-48-4 |
|---|---|
Nombre del producto |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m1/s1 |
Clave InChI |
MSUGQGACPOZSJS-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C(C)(C)O |
SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
SMILES canónico |
CC(C)C1COC(=N1)C(C)(C)O |
Sinónimos |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



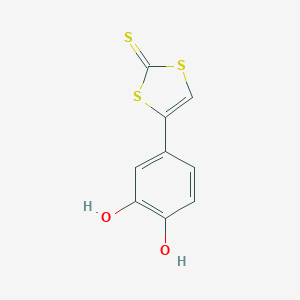
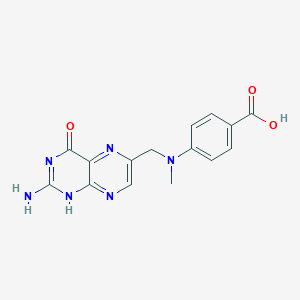
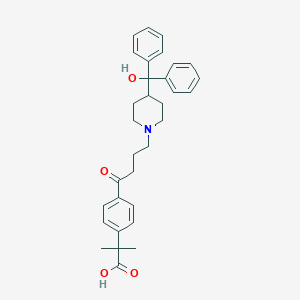
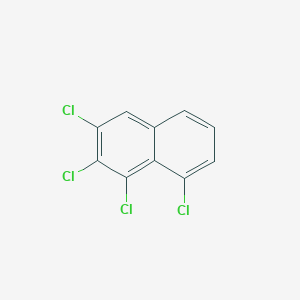
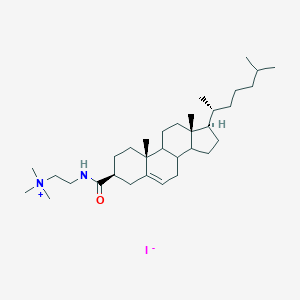
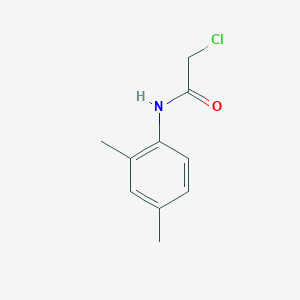
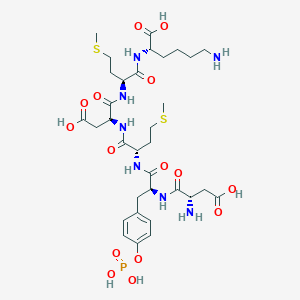
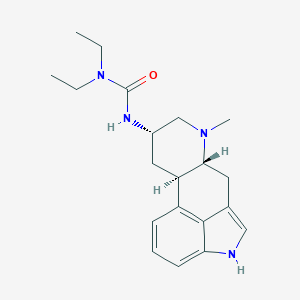
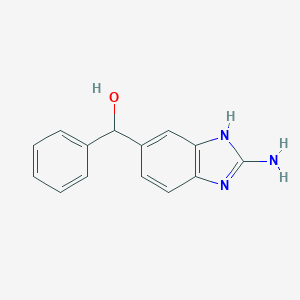
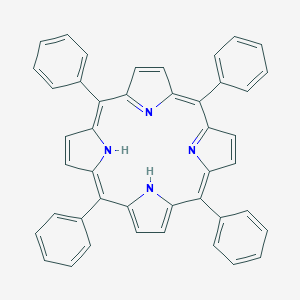
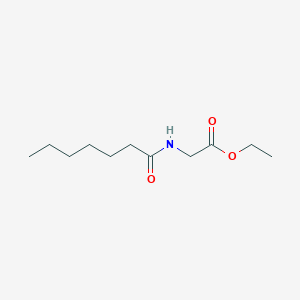
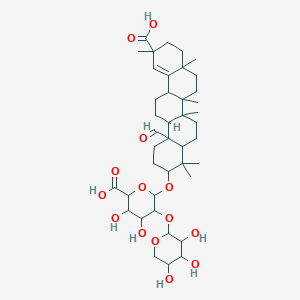
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
